molecular formula C7H3Br2ClN2 B13667661 3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine

3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B13667661
M. Wt: 310.37 g/mol
InChI Key: AIOCXYKXSFKEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with bromine at positions 3 and 4 and chlorine at position 3. The compound’s molecular formula is inferred as C₇H₃Br₂ClN₂, with a molecular weight of approximately 335.3 g/mol (calculated based on analogs).

Properties

Molecular Formula

C7H3Br2ClN2

Molecular Weight

310.37 g/mol

IUPAC Name

3,4-dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H3Br2ClN2/c8-3-1-11-7-5(3)6(9)4(10)2-12-7/h1-2H,(H,11,12)

InChI Key

AIOCXYKXSFKEFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)Cl)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine is predominantly achieved through sequential halogenation reactions on a pyrrolo[2,3-b]pyridine derivative. The general synthetic strategy involves:

  • Starting Material: A pyrrolo[2,3-b]pyridine core, often unsubstituted or with minimal functional groups to allow selective halogenation.

  • Bromination: Introduction of bromine atoms at the 3 and 4 positions is typically performed by treating the starting pyrrolopyridine with bromine or brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane under controlled temperature to ensure regioselectivity.

  • Chlorination: Subsequent chlorination at the 5 position is carried out using chlorinating agents such as thionyl chloride (SOCl₂) or chlorine gas under acidic or inert conditions to selectively substitute the hydrogen with chlorine.

  • Protection/Deprotection: To prevent side reactions, the pyrrole nitrogen (NH) may be protected using tosyl chloride or similar protecting groups during halogenation steps.

  • Purification: The final compound is purified by silica gel chromatography using solvent gradients (e.g., dichloromethane/ethyl acetate) to achieve >95% purity.

Industrial Production Methods

Industrial synthesis follows similar pathways but is optimized for scale, cost, and safety:

  • Use of industrial-grade reagents and solvents.

  • Large-scale reactors with controlled temperature and stirring to maintain reaction homogeneity.

  • Continuous monitoring of reaction progress via in-line spectroscopy or chromatography.

  • Enhanced purification steps such as recrystallization or preparative chromatography.

Chemical Reactions Analysis Relevant to Preparation

Types of Reactions Involved

Reaction Type Description Typical Reagents/Conditions
Electrophilic Bromination Introduction of bromine atoms at specific aromatic positions (3 and 4) via electrophilic substitution Bromine (Br₂), N-Bromosuccinimide (NBS), AcOH
Electrophilic Chlorination Chlorination at position 5 through substitution reactions Thionyl chloride (SOCl₂), Cl₂ gas, acidic media
Protection/Deprotection Temporary blocking of pyrrole NH group to avoid side reactions Tosyl chloride (TsCl), Sodium hydride (NaH), THF
Purification Separation of desired product from reaction mixture Silica gel chromatography, solvent gradients

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%)
Bromination Pyrrolo[2,3-b]pyridine + Br₂ or NBS in AcOH 0–25 °C 2–4 hours 70–85
Chlorination Brominated intermediate + SOCl₂ 50–80 °C 3–6 hours 65–80
Protection NH protection with TsCl, NaH in THF 0–25 °C 1–2 hours >90
Purification Silica gel chromatography Ambient Variable >95 purity

Structural Characterization and Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    1H and 13C NMR confirm substitution patterns. Aromatic protons appear as doublets in the δ 7.2–8.9 ppm range with characteristic coupling constants (J = 2.3–5.3 Hz). Halogen substituents cause deshielding effects observable in 13C NMR spectra.

  • High-Resolution Mass Spectrometry (HRMS):
    Confirms molecular formula with molecular ion peaks consistent with C₇H₃Br₂ClN₂ (calculated m/z ~320.82 [M+H]+).

  • Infrared Spectroscopy (IR):
    Can be used to verify the presence of NH groups and halogenated aromatic rings through characteristic absorption bands.

  • X-ray Crystallography:
    Provides definitive structural confirmation including bond lengths and angles, especially useful for verifying regioselectivity of halogenation.

Summary Table: Preparation Overview

Aspect Details
Molecular Formula C₇H₃Br₂ClN₂
Molecular Weight ~335.3 g/mol (calculated)
Starting Material Pyrrolo[2,3-b]pyridine derivative
Bromination Reagents Bromine (Br₂), N-Bromosuccinimide (NBS)
Chlorination Reagents Thionyl chloride (SOCl₂), Chlorine gas
Solvents Acetic acid, dichloromethane, tetrahydrofuran (THF)
Protection Agents Tosyl chloride (TsCl), sodium hydride (NaH)
Purification Silica gel chromatography (DCM/ethyl acetate gradients)
Typical Yields Bromination: 70–85%; Chlorination: 65–80%; Protection: >90%
Purity >95% after purification

Research Findings and Applications

  • The halogenation pattern (3,4-dibromo and 5-chloro) significantly influences the electronic properties and reactivity of the pyrrolo[2,3-b]pyridine core, making it a valuable scaffold for further functionalization.

  • The compound serves as a versatile intermediate for synthesizing derivatives with potential biological activities such as antimicrobial and anticancer agents.

  • The presence of bromine and chlorine atoms facilitates nucleophilic substitution reactions, allowing the introduction of diverse functional groups for drug discovery and material science applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrrolopyridine derivatives, while oxidation and reduction can yield oxidized or reduced forms of the compound.

Scientific Research Applications

3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows the compound to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs and their substituent positions are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine Br (C4), Cl (C5) C₇H₄BrClN₂ 231.48 High density (1.9 g/cm³), pharmaceutical intermediate
5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine Br (C5), Cl (C3) C₇H₄BrClN₂ 231.48 Isomeric structure, potential kinase inhibition
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Cl (C5), COOH (C3) C₈H₅ClN₂O₂ 212.60 Medical intermediate, 95+% purity
1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Br (C5), benzyl (N1) C₁₄H₁₁BrN₂ 299.16 Enhanced lipophilicity, 99% synthesis yield
3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Br (C3), CH₃ (N1) C₈H₇BrN₂ 227.06 Alkylation improves stability

Key Observations :

  • Functional Groups : Carboxylic acid (C3) derivatives exhibit higher solubility in polar solvents, whereas alkyl/benzyl groups enhance lipophilicity .

Physicochemical Properties

  • Density and Solubility: 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine has a density of 1.9 g/cm³, higher than non-halogenated analogs due to increased molecular mass . Chlorine and bromine substituents reduce aqueous solubility but improve membrane permeability.
  • Purity and Stability : Medical intermediates like 5-chloro-3-carboxylic acid derivatives achieve >95% purity, critical for pharmaceutical applications . Alkylated analogs (e.g., 1-benzyl derivatives) show high synthetic yields (99%) and stability .

Biological Activity

3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C7H3Br2ClN2
  • Molecular Weight : 310.373 g/mol
  • CAS Number : 1036243-97-6
  • LogP : 3.741 (indicating moderate lipophilicity)

Biological Activity

The biological activity of 3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine can be categorized into several key areas:

1. Antimycobacterial Activity

Research has indicated that pyrrolo[2,3-b]pyridine derivatives exhibit promising antimycobacterial properties. For instance, compounds with structural similarities have shown effective inhibition against Mycobacterium tuberculosis (Mtb). A study demonstrated that certain derivatives had a minimum inhibitory concentration (MIC) below 0.15 µM, indicating strong activity against Mtb .

2. Antitumor Activity

The compound also demonstrates potential antitumor effects. Studies have shown that pyrrolo[2,3-b]pyridine derivatives can inhibit the proliferation of various cancer cell lines. For example, one derivative exhibited IC50 values in the nanomolar range against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis .

3. Analgesic and Sedative Properties

Pyrrolo[2,3-b]pyridine derivatives have been investigated for their analgesic and sedative effects. These compounds interact with the central nervous system and may provide therapeutic benefits for pain management and anxiety disorders .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is crucial for optimizing its biological activity:

Substituent Effect on Activity
Bromine at positions 3 and 4Enhances binding affinity to target proteins
Chlorine at position 5Modulates solubility and bioavailability

Case Study: Antitumor Activity

In a notable case study by Kalai et al., a series of pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for cytotoxicity against ovarian and breast cancer cell lines. The study found that specific modifications to the pyrrolo ring significantly increased cytotoxicity while reducing toxicity to non-cancerous cells .

Q & A

Q. What are the standard synthetic routes for preparing 3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine?

The synthesis typically involves sequential halogenation and functionalization of the pyrrolo[2,3-b]pyridine core. A common approach includes:

  • Bromination/Chlorination : Direct halogenation using reagents like NBS (N-bromosuccinimide) or Cl₂ in acidic media. For example, bromination at the 3,4-positions can be achieved via electrophilic substitution under controlled conditions .
  • Protection/Deprotection : Protecting the NH group (e.g., using tosyl chloride/NaH in THF) to prevent side reactions during halogenation .
  • Purification : Silica gel chromatography (e.g., DCM/ethyl acetate gradients) yields high-purity products (>95%) .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns. For instance, aromatic protons in the pyrrolo[2,3-b]pyridine ring appear as doublets (δ 7.2–8.9 ppm) with coupling constants J=2.35.3HzJ = 2.3–5.3 \, \text{Hz}. Halogens (Br, Cl) induce deshielding effects observable in 13C^{13}C NMR .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ calculated for C₇H₄Br₂ClN₂: 320.82 g/mol) .

Q. What is the role of halogen positioning in structure-activity relationships (SAR)?

Halogens at the 3,4,5-positions influence electronic and steric properties:

  • Electron-Withdrawing Effects : Bromine and chlorine enhance electrophilicity, affecting binding to biological targets (e.g., kinase inhibitors) .
  • Isomer Comparisons : Swapping halogen positions (e.g., 4-Bromo vs. 5-Iodo analogs) alters solubility and reactivity, as seen in comparative studies of related pyrrolopyridines .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed?

Regioselectivity is controlled via:

  • Directed Metalation : Using directing groups (e.g., aldehydes) to guide halogenation to specific positions. For example, hexamine/acetic acid conditions favor functionalization at the 3-position .
  • Temperature Modulation : Lower temperatures (0–5°C) minimize over-halogenation and side reactions .
  • Computational Modeling : DFT calculations predict reactive sites based on electron density maps .

Q. What analytical methods resolve contradictions in reaction yield data?

Discrepancies in yields (e.g., 36% vs. 75% in similar syntheses) arise from:

  • Intermediate Stability : Amino-pyrrolopyridines degrade rapidly; immediate derivatization (e.g., acetylation) improves yields .
  • Catalyst Efficiency : Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ in Suzuki-Miyaura couplings impacts cross-coupling efficiency (e.g., 58% vs. 75% yields) .
  • Reaction Monitoring : LC-MS or TLC tracks intermediates, enabling optimization of reaction times .

Q. How do halogen substituents affect compound stability under storage?

  • Light Sensitivity : Bromine/iodine substituents increase photodegradation risk; storage in amber vials at –20°C is recommended .
  • Hydrolytic Stability : Chlorine at the 5-position enhances resistance to hydrolysis compared to nitro or amine derivatives .

Q. What advanced functionalization strategies enable diversification of this scaffold?

  • Cross-Coupling Reactions : Suzuki-Miyaura (boronic acids/Pd catalysts) introduces aryl/heteroaryl groups at the 5-position .
  • Nucleophilic Substitution : Displacement of bromine with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .
  • Electrophilic Acylation : Friedel-Crafts acylation at the 3-position using benzoyl chlorides/AlCl₃ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.